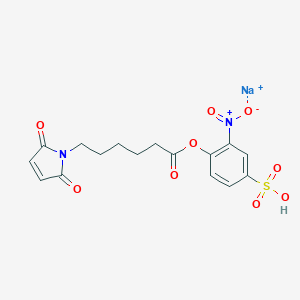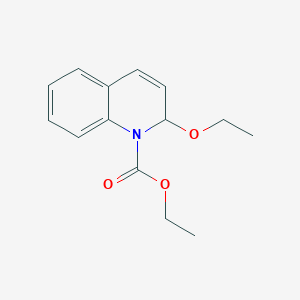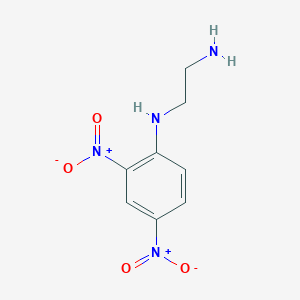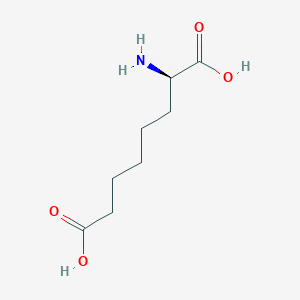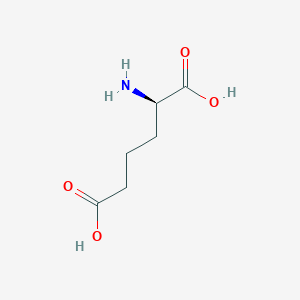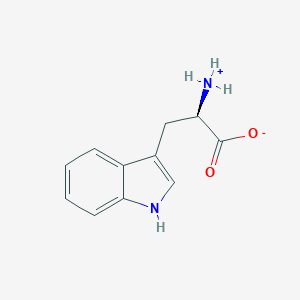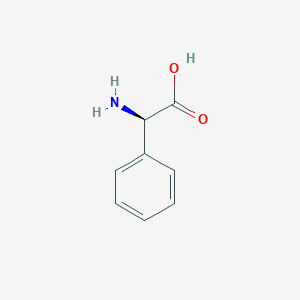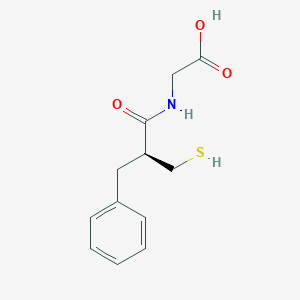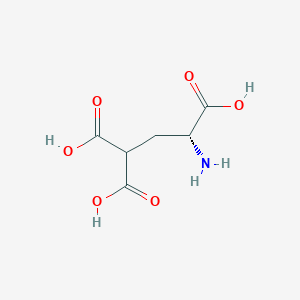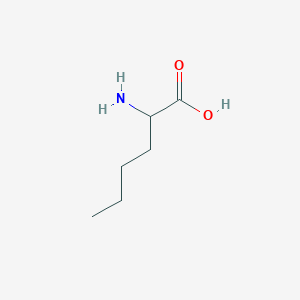
DL-ノルロイシン
概要
説明
ノルロイシンは、α-アミノ酸であり、化学式はC6H13NO2です。これは、より一般的なアミノ酸であるロイシンの異性体です。ノルロイシンは白色の、水に溶ける固体であり、キラルであるため、重ね合わせることのできない鏡像があります。この化合物は、いくつかの細菌株に少量含まれており、前生物条件で合成することができます .
科学的研究の応用
Norleucine has several applications in scientific research:
Chemistry: It is used as a standard in amino acid analysis and as a building block in peptide synthesis.
Biology: Norleucine is used to study protein structure and function.
Industry: Norleucine is used in the production of recombinant proteins and biopharmaceuticals.
作用機序
ノルロイシンは、メチオニンの代わりにタンパク質に組み込まれることで効果を発揮します。この置換は、タンパク質の構造と機能を変化させる可能性があります。 ノルロイシンがペプチドに組み込まれることは、関連するアミノアシルtRNAシンテターゼの不完全な選択性を反映しています . アミロイドβペプチドの場合、メチオニンをノルロイシンに置換することで神経毒性を打ち消すため、神経変性疾患における治療の可能性を示しています .
類似化合物:
ノルバリン: ノルロイシンと同様の生化学を持つバリンの異性体.
アミノカプロン酸:
ロイシン: 分岐鎖構造を持つノルロイシンの異性体.
イソロイシン: ロイシンと同様の別の分岐鎖アミノ酸.
独自性: ノルロイシンは、硫黄を含まないものの、メチオニンと構造が似ているため、ユニークです。 これは、タンパク質におけるメチオニンの役割を研究し、神経変性疾患における潜在的な治療用途のための貴重なツールとなっています .
準備方法
合成ルートと反応条件: ノルロイシンは、化学合成や発酵など、さまざまな方法によって合成することができます。一般的な合成ルートの1つには、α-ケト酪酸と2-イソプロピルマレートシンターゼとの反応が含まれます .
工業的生産方法: ノルロイシンの工業的生産には、大腸菌などの遺伝子改変微生物を用いた発酵プロセスが用いられることが多いです。これらの微生物は、特定の発酵培地で培養され、ノルロイシンが副産物として生成されます . 発酵培地には、通常、酵母エキスやカザミノ酸などのアミノ酸源が含まれています .
3. 化学反応の分析
反応の種類: ノルロイシンは、次のものを含むさまざまな化学反応を起こします。
酸化: ノルロイシンは、対応するケト酸を生成するために酸化することができます。
還元: これは、アミノアルコールを生成するために還元することができます。
置換: ノルロイシンは、アミノ基が他の官能基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アシルクロリドや無水物などの試薬が、置換反応に使用されます。
主な生成物:
酸化: ケト酸。
還元: アミノアルコール。
置換: さまざまな置換アミノ酸。
4. 科学研究への応用
ノルロイシンは、科学研究にいくつかの応用があります。
化学: これは、アミノ酸分析の標準として、およびペプチド合成の構成単位として使用されます.
生物学: ノルロイシンは、タンパク質の構造と機能を研究するために使用されます。
医学: 研究によると、アミロイドβペプチド中のメチオニンをノルロイシンに置換することで、アルツハイマー病に関連する神経毒性を打ち消すことができます.
化学反応の分析
Types of Reactions: Norleucine undergoes various chemical reactions, including:
Oxidation: Norleucine can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: Norleucine can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: Keto acids.
Reduction: Amino alcohols.
Substitution: Various substituted amino acids.
類似化合物との比較
Norvaline: An isomer of valine with similar biochemistry to norleucine.
Aminocaproic Acid:
Leucine: An isomer of norleucine with a branched-chain structure.
Isoleucine: Another branched-chain amino acid similar to leucine.
Lysine: Contains an additional amino group compared to norleucine.
Uniqueness: Norleucine is unique due to its structural similarity to methionine, despite lacking sulfur. This makes it a valuable tool for studying the role of methionine in proteins and for potential therapeutic applications in neurodegenerative diseases .
特性
IUPAC Name |
(2S)-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKBLKVPFOOQJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883362 | |
| Record name | L-Norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12 mg/mL at 25 °C | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
327-57-1 | |
| Record name | Caprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Norleucine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832C8OV84S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DL-Norleucine?
A1: DL-Norleucine has a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol.
Q2: What spectroscopic data is available for DL-Norleucine?
A2: Researchers have used terahertz spectroscopy to study the vibrational modes of DL-Norleucine crystals, identifying a strong resonance at 1.87 THz. [] These vibrational modes provide insights into the molecular motions within the crystal structure. [] Additionally, NMR spectroscopy has been instrumental in studying the configuration of DL-Norleucine and its derivatives. []
Q3: What polymorphic forms of DL-Norleucine exist, and how do they transition?
A3: DL-Norleucine exhibits polymorphism, existing in α, β, and γ forms. These forms are characterized by different packing arrangements of hydrogen-bonded bilayers. [, , , ] The transitions between these forms, particularly the α ↔ γ and β ↔ α transitions, have been studied extensively. [, , , ] The α ↔ γ transition is a first-order transition with a noticeable enthalpy change, while the α ↔ β transition is less reproducible and displays a smaller enthalpy difference. []
Q4: How does temperature affect the stability and behavior of DL-Norleucine crystals?
A4: Temperature plays a significant role in the stability and phase behavior of DL-Norleucine. The α-form converts to the γ-form at 390 K. [, , ] The transition involves a shift in the bilayers within the crystal structure. [, ] Diffuse scattering studies using synchrotron radiation reveal disorder in the layer stacking at room temperature, which decreases upon heating to 373 K, indicating a type of annealing process. []
Q5: What is the thermal stability of DL-Norleucine Maleate?
A5: Studies using thermogravimetric analysis (TGA) have shown that DL-Norleucine Maleate remains thermally stable up to 160°C. [] This thermal stability is an important consideration for its potential applications.
Q6: How does DL-Norleucine affect acid proteases?
A6: DL-Norleucine, particularly its diazoacetyl derivative (diazoacetyl-DL-Norleucine methyl ester, or DAN), is known to inactivate certain acid proteases. [, , , , , , , , ] This inactivation often involves the modification of an essential carboxyl group at the enzyme's active site. [, , , , , , , , ] The degree and specificity of inhibition vary depending on the specific acid protease and reaction conditions. [, , , , , ]
Q7: How have computational methods been used to study DL-Norleucine?
A7: Molecular dynamics simulations have provided valuable insights into the molecular mechanisms of phase transitions in DL-Norleucine crystals. [, , , , ] These simulations help visualize the concerted molecular displacements involved in these transitions. [, ] Additionally, density functional theory (DFT) calculations, especially with dispersion corrections (DFT-D), have been employed to investigate the energetic landscapes of different DL-Norleucine polymorphs. []
Q8: How do structural modifications of DL-Norleucine affect its interactions with acid proteases?
A8: Modifications to the DL-Norleucine structure, such as the introduction of a diazoacetyl group (as in DAN), significantly influence its interactions with acid proteases. [, , , , , , , , ] These modifications can alter the reactivity towards specific residues within the active site of the enzyme. [, , , , , , , , ]
Q9: What is known about the dissolution and solubility of DL-Norleucine?
A9: Specific studies focusing on the dissolution rate and solubility of DL-Norleucine in various media are limited within the provided research.
Q10: How does DL-Norleucine influence the metabolism of Mycobacterium avium?
A10: Research indicates that DL-Norleucine can inhibit transmethylation reactions in Mycobacterium avium, affecting the structure of its outer envelope layer. [] This disruption can potentially enhance the susceptibility of M. avium to certain drugs. []
Q11: What role does DL-Norleucine play in amino acid cross-resistance in Agrobacterium tumefaciens?
A11: Studies show that resistant clones of Agrobacterium tumefaciens, selected on media containing DL-Norleucine, exhibit cross-resistance to other amino acids, including glycine, D-methionine, D-valine, and DL-serine. [] This cross-resistance suggests a common mechanism of resistance involving amino acid metabolism in this bacterium. []
Q12: How does DL-Norleucine interact with other amino acids in cell culture?
A12: Research using rat hepatoma cells suggests a specific interaction between DL-Norleucine and valine. [] When valine concentrations in the culture media are low, the presence of DL-Norleucine does not significantly affect protein synthesis. [] This observation highlights the potential for complex interactions between amino acids in cellular systems.
Q13: Does DL-Norleucine affect mycelial fragmentation in Cephalosporium acremonium?
A13: Similar to methionine, DL-Norleucine has been observed to stimulate arthrospore formation in Cephalosporium acremonium, leading to hyphal fragmentation. [, ] This effect suggests a role for DL-Norleucine in the morphological differentiation of this fungus. [, ]
Q14: What are the applications of DL-Norleucine in biochemical research?
A14: Researchers use DL-Norleucine in various biochemical studies, including investigations of amino acid metabolism [, , , , ] and the characterization of acid proteases. [, , , , , , , , ] Its structural similarity to other amino acids makes it a useful tool for studying competitive inhibition and metabolic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


